N'-[[4-(dimethylamino)phenyl]methyl]benzohydrazide
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Overview
Description
BENZOIC ACID, 2-(p-(DIMETHYLAMINO)BENZYL)HYDRAZIDE: is a chemical compound with the molecular formula C16H19N3O It is a derivative of benzoic acid and contains a hydrazide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of BENZOIC ACID, 2-(p-(DIMETHYLAMINO)BENZYL)HYDRAZIDE typically involves the reaction of benzoic acid derivatives with hydrazine derivatives. One common method is the condensation reaction between 2-(p-(DIMETHYLAMINO)BENZYL)HYDRAZINE and benzoic acid under acidic or basic conditions. The reaction can be carried out in solvents such as ethanol or methanol, and the product is usually purified by recrystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography and distillation to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: BENZOIC ACID, 2-(p-(DIMETHYLAMINO)BENZYL)HYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amines. Substitution reactions can lead to a variety of substituted aromatic compounds .
Scientific Research Applications
BENZOIC ACID, 2-(p-(DIMETHYLAMINO)BENZYL)HYDRAZIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of BENZOIC ACID, 2-(p-(DIMETHYLAMINO)BENZYL)HYDRAZIDE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
BENZOIC ACID HYDRAZIDE: A simpler derivative with similar chemical properties but lacking the dimethylamino group.
2-(p-(DIMETHYLAMINO)BENZYL)HYDRAZINE: A related compound with a similar structure but different functional groups.
Uniqueness: BENZOIC ACID, 2-(p-(DIMETHYLAMINO)BENZYL)HYDRAZIDE is unique due to the presence of both the benzoic acid and dimethylamino groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
100311-39-5 |
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Molecular Formula |
C16H19N3O |
Molecular Weight |
269.34 g/mol |
IUPAC Name |
N'-[[4-(dimethylamino)phenyl]methyl]benzohydrazide |
InChI |
InChI=1S/C16H19N3O/c1-19(2)15-10-8-13(9-11-15)12-17-18-16(20)14-6-4-3-5-7-14/h3-11,17H,12H2,1-2H3,(H,18,20) |
InChI Key |
USQXRGHVIIXWOG-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)CNNC(=O)C2=CC=CC=C2 |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CNNC(=O)C2=CC=CC=C2 |
Synonyms |
BENZOIC ACID, 2-(p-(DIMETHYLAMINO)BENZYL)HYDRAZIDE |
Origin of Product |
United States |
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